![molecular formula C6H11N3 B3322965 (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine CAS No. 1568071-63-5](/img/structure/B3322965.png)
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine
Overview
Description
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine, also known as (S)-3-(1-Methyl-1H-pyrazol-3-yl)propan-1-amine, is a chiral amine that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has a pyrazole ring, which is a common structural motif found in many bioactive compounds. In
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine is not fully understood. However, it is thought to interact with specific targets in the body, leading to changes in biochemical and physiological processes. For example, this compound has been shown to modulate the activity of certain ion channels, which can affect cellular signaling and lead to changes in cellular function.
Biochemical and Physiological Effects:
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have analgesic and anti-inflammatory activity in animal models. This compound has also been shown to have activity against certain types of cancer cells, potentially due to its ability to inhibit specific enzymes involved in cancer cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine in lab experiments is its chiral nature. This compound can be used as a chiral building block in the synthesis of bioactive compounds, which can lead to the development of more potent and selective drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine. One area of interest is the development of new synthetic methods for this compound, which could improve yields and make it more accessible for use in drug discovery. Another area of interest is the identification of new targets for this compound, which could lead to the development of novel therapeutics for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action and potential side effects of (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine, which could inform its potential use in the clinic.
Scientific Research Applications
(S)-1-(1-Methyl-1H-pyrazol-3-yl)ethanaMine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a range of targets, including G protein-coupled receptors, ion channels, and enzymes. This compound has also been used as a chiral building block in the synthesis of bioactive compounds.
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-3-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-9(2)8-6/h3-5H,7H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQTFALMLLZQJ-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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